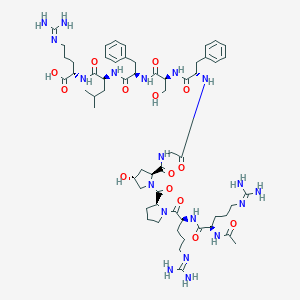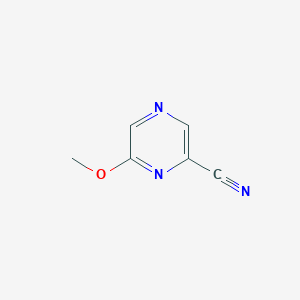![molecular formula C16H30ClN3O2 B162658 1-ethenylpyrrolidin-2-one;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride CAS No. 131954-48-8](/img/structure/B162658.png)
1-ethenylpyrrolidin-2-one;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride
描述
1-ethenylpyrrolidin-2-one;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride is a cationic copolymer composed of vinylpyrrolidone and methacrylamidopropyl trimethylammonium chloride. It is known for its dual functionality as a styling and conditioning polymer. This compound is substantive to negatively charged surfaces and is compatible with anionic and amphoteric surfactants .
准备方法
Synthetic Routes and Reaction Conditions
1-ethenylpyrrolidin-2-one;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride is synthesized through the copolymerization of vinylpyrrolidone and methacrylamidopropyl trimethylammonium chloride. The reaction typically involves the use of radical initiators under controlled temperature and pH conditions to ensure the formation of the desired copolymer .
Industrial Production Methods
In industrial settings, this compound is produced in large-scale reactors where the monomers are polymerized in an aqueous solution. The process is carefully monitored to maintain the quality and consistency of the product. The resulting polymer is then purified and concentrated to achieve the desired specifications .
化学反应分析
Types of Reactions
1-ethenylpyrrolidin-2-one;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in complexation reactions with various anionic species .
Common Reagents and Conditions
Common reagents used in reactions with this compound include anionic surfactants and other negatively charged species. The reactions are typically carried out in aqueous solutions at ambient temperatures .
Major Products Formed
The major products formed from reactions involving this compound are typically complexes with anionic species, which enhance its conditioning and film-forming properties .
科学研究应用
1-ethenylpyrrolidin-2-one;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizing agent for enzymes and other sensitive biomolecules.
Biology: Employed in the development of sensors for monitoring biological processes.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Widely used in personal care products such as shampoos, conditioners, and styling agents.
作用机制
1-ethenylpyrrolidin-2-one;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride exerts its effects primarily through its cationic nature, which allows it to bind to negatively charged surfaces such as hair and skin. This binding enhances the conditioning and film-forming properties of the polymer. The molecular targets include the negatively charged groups on the surface of hair and skin, and the pathways involved include electrostatic interactions and hydrogen bonding.
相似化合物的比较
Similar Compounds
Gafquat 440: Another cationic copolymer used in personal care products, but with different monomer composition.
Uniqueness
This compound is unique due to its exceptional stability at pH extremes and its ability to form clear, non-tacky films. These properties make it particularly suitable for use in a wide range of personal care products, including those with extreme pH formulations .
属性
IUPAC Name |
1-ethenylpyrrolidin-2-one;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.C6H9NO.ClH/c1-9(2)10(13)11-7-6-8-12(3,4)5;1-2-7-5-3-4-6(7)8;/h1,6-8H2,2-5H3;2H,1,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAROVFJVCBYVHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCC[N+](C)(C)C.C=CN1CCCC1=O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
131954-48-8 | |
| Record name | Polyquaternium 28 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131954-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131954-48-8 | |
| Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1), polymer with 1-ethenyl-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methoxy-2-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B162577.png)

![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)






-methanone](/img/structure/B162602.png)



